molecular formula C10H8Cl2O2 B15176920 1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- CAS No. 62857-74-3

1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans-

Cat. No.: B15176920
CAS No.: 62857-74-3
M. Wt: 231.07 g/mol
InChI Key: STTHXSTUSFOZIG-PSASIEDQSA-N
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Description

1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- is a chemical compound with the molecular formula C10H8Cl2O2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- typically involves the chlorination of 1,2-naphthalenediol followed by hydrogenation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydrogenation process is carried out using catalysts like palladium on carbon under hydrogen gas .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce dechlorinated naphthalenediols .

Scientific Research Applications

1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the chlorine atoms may enhance the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

CAS No.

62857-74-3

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

(1R,2R)-5,6-dichloro-1,2-dihydronaphthalene-1,2-diol

InChI

InChI=1S/C10H8Cl2O2/c11-7-3-1-6-5(9(7)12)2-4-8(13)10(6)14/h1-4,8,10,13-14H/t8-,10-/m1/s1

InChI Key

STTHXSTUSFOZIG-PSASIEDQSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2Cl)Cl)[C@H]([C@@H]1O)O

Canonical SMILES

C1=CC2=C(C=CC(=C2Cl)Cl)C(C1O)O

Origin of Product

United States

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